N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 863003-68-3
VCID: VC11911486
InChI: InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)14-8-5-9-31-14)32-11-15(28)23-10-12-6-3-4-7-13(12)22/h3-9H,10-11H2,1-2H3,(H,23,28)
SMILES: CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C
Molecular Formula: C21H18ClN5O4S
Molecular Weight: 471.9 g/mol

N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide

CAS No.: 863003-68-3

Cat. No.: VC11911486

Molecular Formula: C21H18ClN5O4S

Molecular Weight: 471.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide - 863003-68-3

Specification

CAS No. 863003-68-3
Molecular Formula C21H18ClN5O4S
Molecular Weight 471.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)14-8-5-9-31-14)32-11-15(28)23-10-12-6-3-4-7-13(12)22/h3-9H,10-11H2,1-2H3,(H,23,28)
Standard InChI Key GKHRGCAJERUSJI-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C
Canonical SMILES CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C

Introduction

N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H- diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound featuring a combination of heterocyclic rings, including a furan, a pyrimidine, and a diazine moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the diazino-pyrimidine core, introduction of the furan moiety, and attachment of the chlorophenylmethyl group. Common methods include condensation reactions and nucleophilic substitutions.

Biological Activity

While specific biological activity data for this compound are not widely available, compounds with similar structures have shown potential in various therapeutic areas, such as anti-inflammatory and anticancer activities. The presence of the furan ring and the diazino-pyrimidine system may contribute to its biological properties.

Spectroscopic Characterization

Characterization of this compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR would provide information on the compound's structure, while MS would confirm its molecular weight.

Note:

Due to the limited availability of specific data on this compound, the information provided is based on general principles of organic chemistry and the properties of similar compounds. Further research is recommended to fully understand its characteristics and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator